molecular formula C15H24N2O4Si B13745729 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine

5'-Tbdms-2,3'-anhydro-2'-deoxyuridine

Cat. No.: B13745729
M. Wt: 324.45 g/mol
InChI Key: GRCMIIHREXFDGU-IAUSTGCCSA-N
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Description

5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (Tbdms) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride (Tbdms-Cl) in the presence of a base such as imidazole. This is followed by the formation of the anhydro linkage through intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.

Scientific Research Applications

5’-Tbdms-2,3’-anhydro-2’-deoxyuridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in DNA and RNA research, particularly in understanding nucleic acid interactions and modifications.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: A naturally occurring nucleoside that lacks the Tbdms and anhydro modifications.

    5’-Tbdms-2’-deoxyuridine: Similar to 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine but without the anhydro linkage.

    2’,3’-Anhydro-2’-deoxyuridine: Lacks the Tbdms protecting group but has the anhydro linkage.

Uniqueness

5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is unique due to the combination of the Tbdms protecting group and the anhydro linkage. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H24N2O4Si

Molecular Weight

324.45 g/mol

IUPAC Name

(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1

InChI Key

GRCMIIHREXFDGU-IAUSTGCCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2

Origin of Product

United States

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